Superior Anti-Gonorrhea Potency of 5-Nitroquinoline-8-sulfonic acid Derivative Compared to Ceftriaxone
A derivative of 5-nitroquinoline-8-sulfonic acid, specifically referred to as 'compound 8', exhibited a Minimum Inhibitory Concentration (MIC) that is significantly lower than that of ceftriaxone, the current first-line antibiotic, against N. gonorrhoeae [1]. This indicates a substantially higher in vitro potency.
| Evidence Dimension | Antibacterial potency (MIC) |
|---|---|
| Target Compound Data | 193.23 µM (49.99 µg/mL) |
| Comparator Or Baseline | Ceftriaxone: 450.79 µM (249.99 µg/mL) |
| Quantified Difference | 2.33-fold more potent (by MIC in µM) |
| Conditions | In vitro Alamar blue assay against N. gonorrhoeae clinical isolates |
Why This Matters
This superior potency against a WHO-designated high-priority pathogen supports its prioritization over standard-of-care comparators in drug-resistant gonorrhea research.
- [1] Khalil A, et al. Study of the effects of nitroquinoline derivatives on Neisseria gonorrhoeae causative agent of the sexually transmitted infection gonorrhea. Results in Chemistry. 2024;7:101481. View Source
